Thiaburimamide
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Overview
Description
Thiaburimamide is a member of imidazoles.
Scientific Research Applications
Antitumor Activity : Thiaburimamide derivatives, specifically substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides, have been identified as potent Src/Abl kinase inhibitors. They exhibit excellent antiproliferative activity against both hematological and solid tumor cell lines. One such compound demonstrated complete tumor regressions in a chronic myelogenous leukemia model with low toxicity at multiple dose levels, suggesting potential applications in oncology (Lombardo et al., 2004).
Antidiabetic and Antibacterial Applications : New thiazolopyrimidine analogues have been synthesized and evaluated for their antidiabetic and antibacterial effects. These compounds showed promising results in reducing serum concentrations of glucose, cholesterol, and triglycerides in mice, along with exhibiting good to excellent bacterial inhibition against various bacterial strains. This suggests their potential as antidiabetic and antibacterial drugs (Batool et al., 2016).
Antimicrobial Activity : Thiazolides, a novel class of anti-infective drugs including this compound derivatives, have shown promising in vitro and in vivo activities against protozoan parasites. They have also been reported to induce apoptosis in cancer cells, highlighting their potential as future cancer therapeutics (Müller et al., 2008).
Anti-Toxoplasma Activity : Thiazole derivatives of artemisinin have demonstrated high selectivity and potency against Toxoplasma gondii, a parasitic infection. Some derivatives were found to be more effective than the current front-line drug, suggesting their potential in treating toxoplasmosis (Hencken et al., 2010).
Antioxidant Activity : Thiazolidinone derivatives of this compound have been evaluated for their antioxidant properties using various in vitro assays. These studies help in understanding the pharmacological potential of these compounds and their possible therapeutic applications (Djukic et al., 2018).
Properties
CAS No. |
38603-23-5 |
---|---|
Molecular Formula |
C8H14N4S2 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
1-[2-(1H-imidazol-5-ylmethylsulfanyl)ethyl]-3-methylthiourea |
InChI |
InChI=1S/C8H14N4S2/c1-9-8(13)11-2-3-14-5-7-4-10-6-12-7/h4,6H,2-3,5H2,1H3,(H,10,12)(H2,9,11,13) |
InChI Key |
XOJHLCFQADZPHU-UHFFFAOYSA-N |
SMILES |
CNC(=S)NCCSCC1=CN=CN1 |
Canonical SMILES |
CNC(=S)NCCSCC1=CN=CN1 |
38603-23-5 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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